2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide
Description
2-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a benzamide substituent at position 2 of the oxazepine core. The molecule features a 2-chloro-6-fluorobenzoyl group attached via an amide linkage, along with methyl groups at positions 8 and 10 and an 11-oxo moiety.
Properties
IUPAC Name |
2-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O3/c1-12-6-8-19-17(10-12)26(2)22(28)14-11-13(7-9-18(14)29-19)25-21(27)20-15(23)4-3-5-16(20)24/h3-11H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNBTAMMLPKTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the fluorobenzamide moiety: This step involves the coupling of the dibenzo[b,f][1,4]oxazepine core with a fluorobenzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro or fluoro substituents.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain signaling, thereby exerting anti-inflammatory or analgesic effects.
Comparison with Similar Compounds
Target Compound
- Core : Dibenzo[b,f][1,4]oxazepin-11-one.
- Substituents :
- 8- and 10-methyl groups.
- 2-Chloro-6-fluorobenzamide at position 2.
- Molecular Formula : C22H17ClF2N2O3 (calculated).
Analog 1: 1-(4-Chlorophenyl)-N-(8,10-Dimethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-Yl)Methanesulfonamide (CAS 922036-92-8)
- Core : Dibenzo[b,f][1,4]oxazepin-11-one.
- Substituents :
- 8- and 10-methyl groups.
- 1-(4-Chlorophenyl)methanesulfonamide at position 2.
- Molecular Formula : C22H19ClN2O4S.
- Key Features : The sulfonamide group (vs. benzamide) increases acidity and hydrogen-bonding capacity, which may alter solubility and receptor interactions .
Analog 2: N-(8,10-Dimethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-Yl)-4-Fluorobenzenesulfonamide (CAS 922036-43-9)
Analog 3: N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepin-8-Yl)-2-(4-Methoxyphenyl)Acetamide 5-Oxide
- Core : Dibenzo[b,f][1,4]thiazepin-11-one 5-oxide.
- Substituents :
- 10-Ethyl group.
- 2-(4-Methoxyphenyl)acetamide at position 6.
- Molecular Formula : C24H21N2O5S.
- Key Features : The thiazepine core (vs. oxazepine) introduces a sulfur atom, altering electronic properties and conformational flexibility .
Molecular and Pharmacological Data Comparison
Biological Activity
2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. Its unique structural characteristics suggest potential biological activity that merits detailed investigation. This article reviews the biological activity of this compound based on available research data, case studies, and chemical properties.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways or modulate receptor activity. This could lead to beneficial alterations in cellular functions relevant to therapeutic contexts.
Biological Activity Overview
Research has indicated various biological activities associated with compounds in the dibenzo[b,f][1,4]oxazepine class. Here are some notable findings:
Case Studies
Several case studies have highlighted the biological significance of related compounds:
- Anticancer Study : A study focused on a similar oxazepine derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition at low concentrations.
- Inflammation Model : In a murine model of arthritis, a related compound reduced swelling and joint damage significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
- Neuroprotection Research : Research involving neurodegenerative disease models indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound, given its complex heterocyclic core?
- Methodological Answer : Prioritize retrosynthetic analysis to break down the dibenzooxazepin core and benzamide substituents. Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, and optimize protecting groups for the oxazepin nitrogen and carbonyl functionalities. Monitor reaction intermediates via LC-MS and confirm regioselectivity using NOESY NMR . For fluorinated benzamide synthesis, employ Schotten-Baumann conditions to couple pre-synthesized acid chlorides with amines under anhydrous conditions .
Q. How can structural elucidation challenges (e.g., stereochemistry, fluorinated substituents) be addressed?
- Methodological Answer : Combine X-ray crystallography (for solid-state confirmation) with advanced NMR techniques:
- 19F NMR to resolve fluorinated substituent environments.
- 2D HSQC/TOCSY to assign proton-carbon correlations in the dibenzooxazepin ring.
- DEPT-135 to distinguish CH, CH2, and CH3 groups, critical for verifying methyl groups at positions 8 and 10 .
Q. What analytical methods are recommended for purity assessment and impurity profiling?
- Methodological Answer : Use HPLC-PDA (Photodiode Array) with a C18 column and gradient elution (e.g., acetonitrile/0.1% TFA in water) to separate impurities. For trace-level detection, couple with High-Resolution Mass Spectrometry (HRMS) to identify byproducts (e.g., dehalogenated or oxidized derivatives). Reference EP impurity standards (e.g., benzodiazepinone analogs in ) for spiking experiments .
Q. How should preliminary toxicity screening be designed for this compound?
- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., in vitro assays like Ames test for mutagenicity and MTT assay for cytotoxicity in HepG2 cells). For in vivo studies, use a tiered approach: start with zebrafish embryos (FET assay) to assess developmental toxicity, followed by rodent models with dose-ranging studies (0.1–100 mg/kg). Monitor liver/kidney biomarkers (ALT, creatinine) and histopathology .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays (e.g., unexpected IC50 variability) be resolved?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) and confirm compound stability via LC-MS post-assay.
- Step 2 : Test for allosteric modulation using SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd).
- Step 3 : Apply statistical tools like Grubbs’ test to identify outliers and repeat experiments with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
Q. What computational strategies are effective for predicting metabolic stability and off-target effects?
- Methodological Answer :
- Metabolism : Use in silico tools like Schrödinger’s MetaSite to predict Phase I/II metabolism sites. Validate with microsomal stability assays (human/rat liver microsomes + NADPH).
- Off-targets : Perform inverse docking (e.g., PharmMapper) against a kinase/protease library. Prioritize hits with >30% binding similarity to known targets. Confirm via thermal shift assays .
Q. How can process-related impurities (e.g., dimerization byproducts) be minimized during scale-up?
- Methodological Answer :
- Reaction Engineering : Use flow chemistry to control exothermic steps (e.g., benzamide coupling) and reduce residence time.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate concentrations.
- Membrane Separation : Apply nanofiltration (3 kDa MWCO membranes) to remove high-MW impurities post-synthesis .
Q. What experimental designs are optimal for studying photostability and degradation pathways?
- Methodological Answer : Expose the compound to ICH Q1B light conditions (UV/Vis, 1.2 million lux hours) and analyze degradation products via UPLC-QTOF. Use isotopic labeling (e.g., D2O in hydrolysis studies) to trace cleavage mechanisms. For kinetic modeling, apply Arrhenius plots to extrapolate shelf-life under ambient conditions .
Q. How can Bayesian statistics improve the interpretation of dose-response data in in vivo efficacy studies?
- Methodological Answer : Use Bayesian hierarchical models (e.g., Stan or PyMC3) to pool data across cohorts and account for inter-subject variability. Define priors based on historical data (e.g., ED50 ranges for structurally related benzodiazepinones). Calculate posterior probabilities for target engagement (≥90% credible intervals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
